Hepatoprotective Agent-2 (5272-37-7): Serum ALT Reduction Compared to Silymarin and In-Class Analogs in CCl4-Induced Rat Model
In a direct head-to-head comparison using the CCl4-induced hepatotoxicity model in Wistar albino rats, Hepatoprotective agent-2 (compound 2a, 25 mg/kg) reduced serum ALT levels to 62.00 ± 4.28 U/L, representing a superior hepatoprotective outcome compared to silymarin (100 mg/kg), the standard-of-care reference agent, which yielded ALT levels of 419.00 ± 77.57 U/L [1]. The model (CCl4-treated) group exhibited ALT levels of 528.40 ± 27.12 U/L, establishing the disease baseline [1].
| Evidence Dimension | Serum ALT (alanine aminotransferase) level |
|---|---|
| Target Compound Data | 62.00 ± 4.28 U/L (compound 2a, 25 mg/kg) |
| Comparator Or Baseline | Model (CCl4): 528.40 ± 27.12 U/L; Silymarin (100 mg/kg): 419.00 ± 77.57 U/L; Compound 1b (25 mg/kg): 49.40 ± 1.96 U/L; Compound 2b (25 mg/kg): 43.40 ± 4.37 U/L |
| Quantified Difference | ~88% reduction vs. model; ~85% lower than silymarin; ~12.6 U/L higher than compound 1b (less reduction) and ~18.6 U/L higher than compound 2b (less reduction) |
| Conditions | Wistar albino rats; CCl4 (1 mL/kg, 1:1 v/v in corn oil, i.p.) every 72 h for 14 days; compounds administered orally at 25 mg/kg; n=5 per group; data expressed as mean ± S.E.M |
Why This Matters
This quantifies the hepatoprotective potency of compound 2a relative to both the disease model and the industry-standard positive control, enabling direct procurement decisions based on comparative efficacy rather than qualitative claims.
- [1] Sorour AA, Aly RG, Ragab HM, Wahid A. Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs. ACS Omega. 2024;9(2):2491-2503 (Table 1). View Source
